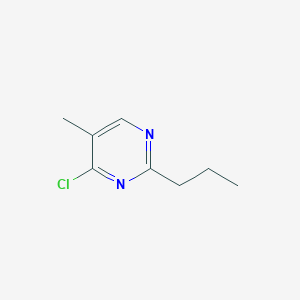

4-Chloro-5-methyl-2-propylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-propylpyrimidine |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-7-10-5-6(2)8(9)11-7/h5H,3-4H2,1-2H3 |

InChI Key |

NCVULGSPHWDQRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C(=N1)Cl)C |

Origin of Product |

United States |

Significance of Pyrimidine Scaffolds in Advanced Organic Synthesis

The pyrimidine (B1678525) nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. mdpi.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. mdpi.com

In advanced organic synthesis, pyrimidine derivatives serve as versatile building blocks for the construction of more complex molecules with a wide array of pharmacological activities. acs.orgresearchgate.net The presence of nitrogen atoms in the ring system allows for a variety of chemical transformations, making it an attractive synthetic target. Researchers have developed numerous methods for the synthesis and functionalization of the pyrimidine core, highlighting its robustness and adaptability in chemical reactions. researchgate.net The ability to introduce diverse substituents onto the pyrimidine ring enables the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.

The Unique Substitution Pattern of 4 Chloro 5 Methyl 2 Propylpyrimidine

The specific arrangement of substituents on the pyrimidine (B1678525) ring of 4-Chloro-5-methyl-2-propylpyrimidine imparts a unique combination of electronic and steric properties that influence its reactivity and potential applications. This distinct pattern, featuring a chloro group at the 4-position, a methyl group at the 5-position, and a propyl group at the 2-position, warrants a detailed examination of the individual and collective contributions of each substituent.

The pyrimidine ring itself is described as π-deficient, a characteristic that is further enhanced by the presence of electronegative substituents. This inherent electronic nature makes the ring susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution. csir.co.za

Chemical and Physical Properties of 4-Chloro-5-methyl-2-propylpyrimidine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-5-methyl-2-propylpyrimidine | 1708288-56-5 / 959239-77-1 | C8H11ClN2 | 170.64 |

| 4-Chloro-5-methylpyrimidine | 51957-32-5 | C5H5ClN2 | 128.56 |

| 4-Chloro-5-propylpyrimidine | 25199-00-2 | C7H9ClN2 | 156.61 |

| 4-Chloro-2-methylpyrimidine | 4994-86-9 | C5H5ClN2 | 128.56 |

Note: Two CAS numbers (1708288-56-5 and 959239-77-1) have been associated with 4-Chloro-5-methyl-2-propylpyrimidine in various chemical databases. bldpharm.comsigmaaldrich.com

The chloro substituent at the 4-position is a key feature, serving as a versatile handle for further chemical modifications. The carbon-chlorine bond in chloropyrimidines is known to be susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. thieme.de This reactivity is crucial for the synthesis of diverse libraries of pyrimidine derivatives for biological screening. Furthermore, the chloro group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular frameworks. acs.org

The methyl group at the 5-position also plays a significant role in modulating the compound's properties. Electronically, the methyl group is weakly electron-donating, which can subtly influence the reactivity of the pyrimidine ring. scispace.com Sterically, the presence of the methyl group can affect the conformation of the molecule and its ability to interact with biological targets. Studies on other 5-methylpyrimidine (B16526) derivatives have shown that this group can impact DNA structure and recognition by enzymes and drugs. cambridgemedchemconsulting.com

The propyl group at the 2-position primarily contributes to the lipophilicity of the molecule. This increased lipid solubility can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The steric bulk of the propyl group can also play a role in directing the regioselectivity of reactions at other positions on the pyrimidine ring and can influence binding affinity to target proteins. The introduction of such alkyl groups can be a key strategy in optimizing the drug-like properties of a lead compound. ijcrt.org

Research Trajectories for Halogenated Alkylpyrimidines

Conventional Synthetic Routes for Pyrimidine Derivatives

Conventional methods for pyrimidine synthesis have long relied on the condensation of bifunctional reagents to construct the heterocyclic ring. These foundational strategies remain highly relevant for their robustness and scalability.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single synthetic operation. The construction of the pyrimidine ring is well-suited to MCRs, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent), an amidine, and often an aldehyde.

A plausible and widely utilized route to polysubstituted pyrimidines is the reaction between an amidine and a β-dicarbonyl compound. For the synthesis of a precursor to 4-Chloro-5-methyl-2-propylpyrimidine, one could envision the condensation of butyramidine with a suitably substituted 1,3-dicarbonyl compound. For instance, the reaction of butyramidine hydrochloride with an acetoacetic ester derivative under alkaline conditions can yield a 2-propyl-4-hydroxypyrimidine intermediate. A patent describes a continuous flow multi-stage reactor process for reacting isopropylamidine with an alkyl acetoacetate to form 2-isopropyl-4-methyl-6-hydroxypyrimidine, highlighting an industrial approach to similar structures. google.com

Recent advancements have focused on developing more sustainable and versatile MCRs. For example, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering a high degree of flexibility in introducing various alkyl or aryl substituents. acs.orgorganic-chemistry.org While not directly demonstrated for 4-Chloro-5-methyl-2-propylpyrimidine, this approach could theoretically be adapted by selecting the appropriate alcohol precursors.

The following table summarizes representative multi-component reaction strategies for pyrimidine synthesis:

| Catalyst/Promoter | Reactants | Key Features |

| Base (e.g., NaOH, KOH) | Amidine, 1,3-Dicarbonyl Compound | Classical and widely used method. |

| Iridium-pincer complex | Amidine, Alcohols | Sustainable, regioselective, broad substrate scope. acs.org |

| Ceric Ammonium Nitrate (CAN) | Barbituric acid, Thiourea, Aromatic aldehyde | Environmentally friendly, one-pot synthesis in water. researchgate.net |

Ring Annulation Strategies

Ring annulation involves the construction of the pyrimidine ring onto a pre-existing molecular scaffold. These strategies are particularly useful when the starting materials are readily available and can be functionalized to undergo cyclization.

A common approach involves the reaction of a compound containing a reactive C-C-C fragment with an N-C-N fragment, such as an amidine. For instance, α,β-unsaturated ketones can react with amidines to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.

Another strategy employs geminal ditosyloxy ketones as 1,3-dielectrophilic precursors, which can be cyclized with guanidine hydrochloride to regioselectively produce 2,4,5-trisubstituted pyrimidines. rsc.org This metal-free approach benefits from the excellent leaving group ability of the tosyl groups. rsc.org

Advanced Approaches for Halogenated and Alkylated Pyrimidines

Modern synthetic chemistry offers a toolkit of advanced methodologies for the precise functionalization of the pyrimidine core. These techniques are crucial for introducing substituents like the chloro, methyl, and propyl groups with high regioselectivity.

Regioselective Functionalization of the Pyrimidine Core

Direct functionalization of the pyrimidine ring is a powerful strategy that avoids the need for de novo ring synthesis. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms, dictate the regioselectivity of many reactions.

For the synthesis of 4-Chloro-5-methyl-2-propylpyrimidine, a key intermediate would be a 2-propyl-5-methyl-4-hydroxypyrimidine. The hydroxyl group at the 4-position can be readily introduced through the initial condensation reaction. The subsequent chlorination of this hydroxyl group is a common and effective transformation.

The introduction of the methyl group at the 5-position can be achieved in several ways. One approach is to start with a precursor that already contains the methyl group, such as a 2-methyl-1,3-dicarbonyl compound, in the initial condensation reaction. Alternatively, the 5-position of the pyrimidine ring can be functionalized at a later stage, for example, through electrophilic substitution if the ring is sufficiently activated, or through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are indispensable tools for forming carbon-carbon bonds on heterocyclic scaffolds. While not directly applicable to the synthesis of the all-alkyl-substituted 4-Chloro-5-methyl-2-propylpyrimidine from halogenated precursors, these methods are vital for creating a diverse range of pyrimidine derivatives. For example, a chloropyrimidine can be coupled with an appropriate organometallic reagent to introduce an alkyl or aryl group.

The synthesis of 4-substituted-5-methyl-furo[2,3-d]pyrimidines has been achieved through Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides, followed by N-alkylation. nih.gov This demonstrates the utility of metal-catalyzed reactions in the functionalization of pyrimidine-based systems.

Direct Halogenation Protocols

The conversion of a hydroxypyrimidine to a chloropyrimidine is a fundamental transformation in pyrimidine chemistry. The most common reagent for this purpose is phosphorus oxychloride (POCl₃). The reaction of a 4-hydroxypyrimidine with POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline, effectively replaces the hydroxyl group with a chlorine atom.

A study on the synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines involved the treatment of a hydroxypyrimidine precursor with POCl₃ to afford the corresponding chloropyrimidine. mdpi.com This step is crucial for subsequent nucleophilic substitution reactions to introduce further diversity.

The following table outlines key reagents for the chlorination of hydroxypyrimidines:

| Reagent | Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a tertiary amine | Standard and widely used method. |

| Phosgene (COCl₂) | Can be used as an alternative to POCl₃. | Highly toxic, requires special handling. |

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often involve harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental impact. Green chemistry seeks to mitigate these issues by redesigning synthetic routes to be more efficient and ecologically responsible. Key strategies include the use of alternative energy sources like microwave and ultrasound, minimizing or eliminating solvents, and employing catalysts that are renewable, non-toxic, and recyclable, such as biocatalysts, photocatalysts, and metal-free organocatalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technique is highly applicable to the synthesis of pyrimidine derivatives. For instance, the crucial cyclocondensation step to form the pyrimidine ring can be significantly accelerated. A general approach to a 2-propyl-5-methylpyrimidine core could involve the reaction of valeramidine (to introduce the 2-propyl group) with a suitable three-carbon synthon like 2-methyl-3-oxobutanal. Subsequent chlorination would yield the final product.

Microwave assistance is particularly effective in multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, thereby improving atom economy and process efficiency. Research on the synthesis of 2,4,6-trisubstituted pyrimidines has demonstrated the efficacy of microwave-assisted solution-phase parallel synthesis. Similarly, the synthesis of pyrimido[4,5-b]quinolin-6(7H)-ones via a microwave-assisted multicomponent reaction highlights the advantages of this technology, such as shorter reaction times and higher yields.

The table below compares a conventional heating method with a microwave-assisted approach for a representative pyrimidine synthesis, illustrating the typical enhancements.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 10-30 minutes | mdpi.com |

| Temperature (°C) | Reflux | 120-150°C | nih.gov |

| Yield (%) | Moderate | Good to Excellent | mdpi.comnih.gov |

| Energy Consumption | High | Low | General knowledge |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures, as well as intense shockwaves and microjets, which accelerate mass transfer and dramatically increase reaction rates.

A study on the synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine demonstrated a drastic reduction in reaction time for all three synthetic steps using sonochemistry, with individual steps decreasing from 2-12 hours to just 6-30 minutes. researchgate.net This highlights the potential for ultrasound to efficiently produce chloropyrimidine intermediates relevant to the synthesis of 4-Chloro-5-methyl-2-propylpyrimidine.

| Parameter | Conventional Heating (Reflux) | Ultrasound Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 6 hours | 20-30 minutes | researchgate.net |

| Temperature | 70-80°C | Room Temperature | researchgate.net |

| Yield Improvement | Baseline | 20-30% higher | researchgate.net |

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state or neat reactions, offer significant advantages by minimizing waste, simplifying product purification, and reducing costs.

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. The synthesis of various pyrimidine derivatives has been achieved by simply mixing and heating the reactants in the absence of any solvent. wikipedia.orgresearchgate.net For example, aminopyrido[2,3-d]pyrimidines have been efficiently synthesized by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine without a solvent. wikipedia.org

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is another powerful solvent-free technique. A one-pot, solvent-free synthesis of pyrimidine derivatives has been developed using a ball milling technique, which also features a recyclable catalyst. youtube.com This approach not only eliminates solvents but also provides energy efficiency and allows for easy scalability. The synthesis of pyrano[2,3-d]pyrimidine scaffolds has also been reported under catalyst-free and solvent-free conditions using visible light irradiation. rsc.org

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them inherently green catalysts. They are biodegradable, non-toxic, and can exhibit exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps common in traditional synthesis.

While the de novo biosynthesis of pyrimidines within organisms is a well-understood enzymatic process, the application of isolated enzymes in the in vitro synthesis of non-natural pyrimidine derivatives is a developing area. mdpi.com The primary use of biocatalysts in this context has been for the modification of pre-formed pyrimidine rings or their precursors, rather than the construction of the heterocyclic core itself.

Lipases are among the most versatile enzymes used in organic synthesis. For instance, immobilized lipase from Candida antarctica (CAL-B) has been used to catalyze the regioselective acylation of nucleosides with pyrimidine-containing vinyl esters. wikipedia.org This chemoenzymatic approach provides a novel way to synthesize complex functionalized molecules that are difficult to obtain by purely chemical means. wikipedia.org In another example, lipase M from Mucor javanicus was used to catalyze the Michael addition of pyrimidines like uracil (B121893) and thymine to disaccharide acrylates in an organic medium. acs.org These examples demonstrate the potential of enzymes to perform specific, clean transformations on pyrimidine-related structures.

Photocatalysis utilizes light, often in the visible spectrum, to drive chemical reactions. This approach is a key green technology as it uses a clean and abundant energy source. Reactions are typically mediated by a photocatalyst that absorbs light and initiates an electron transfer process, generating highly reactive radical intermediates that can form new chemical bonds under very mild conditions.

Visible-light-mediated methods have been successfully employed for the synthesis and functionalization of pyrimidines. Organic dyes, such as Eosin Y, can act as inexpensive, metal-free photocatalysts. arkat-usa.orgnih.gov For example, the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a Biginelli-type reaction has been achieved using photoexcited Eosin Y as a direct hydrogen atom transfer (HAT) catalyst in an air atmosphere. nih.gov

This technology is also powerful for the direct C-H functionalization of the pyrimidine ring, a process that allows for the introduction of new substituents without pre-functionalizing the starting material, thus improving atom economy. frontiersin.org Photochemical methods have been developed for the functionalization of pyridines and other azines, including pyrimidines, via the generation of pyridinyl radicals, demonstrating novel pathways for creating C(sp²)–C(sp³) bonds. Such a strategy could plausibly be adapted to introduce alkyl groups onto a pre-formed 4-chloro-5-methylpyrimidine core.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. This approach avoids the use of often toxic, expensive, and environmentally harmful heavy metal catalysts. Organocatalysts are typically robust, readily available, and operate through well-understood mechanistic pathways.

This strategy has been effectively applied to the synthesis of fused pyrimidines. For example, L-proline, a naturally occurring amino acid, has been used as a homogeneous catalyst for the multicomponent reaction of 4-hydroxy coumarins, aldehydes, and ureas in water to produce fused pyrimidine derivatives. This protocol is noted for being mild, clean, and safe, avoiding hazardous organic solvents.

The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has also been achieved using taurine (2-aminoethanesulfonic acid) as an organocatalyst in water, providing excellent yields and allowing for the catalyst to be recovered and reused. Furthermore, graphite oxide has been used as a highly efficient and reusable metal-free carbocatalyst for the multicomponent synthesis of pyrimidine derivatives under solvent-free conditions. These methods showcase the power of organocatalysis to create complex heterocyclic structures in a sustainable and efficient manner.

Combinatorial Chemistry and High-Throughput Synthesis of Pyrimidine Libraries

Combinatorial chemistry, coupled with high-throughput synthesis, offers a powerful platform for the rapid generation of large and diverse libraries of compounds. These approaches are particularly well-suited for the synthesis of substituted pyrimidines, allowing for the systematic modification of the pyrimidine core to explore structure-activity relationships.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the construction of molecules on a solid support. This approach simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion.

A common strategy for the solid-phase synthesis of pyrimidine libraries involves the immobilization of a key building block onto a resin, followed by sequential reactions to build the pyrimidine ring and introduce diversity. For the synthesis of derivatives related to 4-Chloro-5-methyl-2-propylpyrimidine, one could envision a strategy starting from a polymer-bound amidine.

General Solid-Phase Approach:

A plausible solid-phase synthesis could commence with the attachment of an amino acid to a Rink amide resin. The amino group can then be converted to a guanidinium group, which serves as the amidine precursor. Subsequent cyclization with a β-dicarbonyl compound, such as 2-methyl-3-oxohexanal, would generate a resin-bound 4-hydroxy-5-methyl-2-propylpyrimidine. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would then yield the desired 4-chloro-5-methyl-2-propylpyrimidine derivative, which can be cleaved from the resin. nih.govpsu.edu

| Step | Reagent/Condition | Function |

| 1 | Rink Amide Resin, Fmoc-protected amino acid | Immobilization of the scaffold |

| 2 | Piperidine in DMF | Deprotection of the amino group |

| 3 | Guanylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride) | Formation of the polymer-bound amidine |

| 4 | β-dicarbonyl compound (e.g., 2-methyl-3-oxohexanal), base | Cyclization to form the pyrimidine ring |

| 5 | POCl₃ | Chlorination of the hydroxyl group |

| 6 | Cleavage cocktail (e.g., TFA/DCM) | Release of the final product from the resin |

Traceless Linker Strategies:

To enhance the diversity of the final products, traceless linker strategies can be employed. These linkers are designed to be cleaved under specific conditions, leaving no residual atoms on the target molecule. This allows for the introduction of further diversity at the cleavage step.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of combinatorial approaches. This technique is particularly useful for generating libraries of compounds for initial screening, as it often allows for easier reaction optimization and scale-up compared to solid-phase methods.

A key strategy in solution-phase parallel synthesis is the use of scavenger resins or liquid-phase extraction techniques to simplify purification. For the synthesis of a library of 4-chloro-5-methyl-2-propylpyrimidine derivatives, a multi-component reaction approach is highly suitable.

Multi-Component Reaction Approach:

The Biginelli reaction and its variations provide a powerful tool for the one-pot synthesis of dihydropyrimidines, which can be further functionalized. units.it A library of β-dicarbonyl compounds can be reacted with various amidines and aldehydes in a parallel format.

For the synthesis of 4-Chloro-5-methyl-2-propylpyrimidine and its analogs, one could employ a variation of the Pinner synthesis. mdpi.com This involves the condensation of a β-dicarbonyl compound with an amidine. Specifically, reacting 2-methylacetoacetate with propyl amidine would yield 4-hydroxy-5-methyl-2-propylpyrimidine. This intermediate can then be chlorinated in a parallel fashion.

| Reactant A (β-dicarbonyl) | Reactant B (Amidine) | Intermediate Product | Final Product |

| Ethyl 2-methylacetoacetate | Propyl amidine | 4-hydroxy-5-methyl-2-propylpyrimidine | 4-chloro-5-methyl-2-propylpyrimidine |

| Ethyl 2-ethylacetoacetate | Propyl amidine | 2-ethyl-4-hydroxy-5-methylpyrimidine | 4-chloro-2-ethyl-5-methylpyrimidine |

| Diethyl malonate | Propyl amidine | 4,6-dihydroxy-2-propylpyrimidine | 4,6-dichloro-2-propylpyrimidine |

The chlorination step can be carried out using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or a trialkylamine. nih.govgoogle.com The use of automated liquid handlers and reaction blocks allows for the efficient parallel synthesis and work-up of a large number of compounds. Purification can be achieved through techniques like automated flash chromatography or crystallization.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide variety of functional groups onto the electron-deficient ring. The presence of two ring nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. In 4-Chloro-5-methyl-2-propylpyrimidine, the chlorine atom at the C4-position serves as a leaving group, making this position susceptible to nucleophilic attack.

Influence of Halogen and Alkyl Substituents on SNAr Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is profoundly influenced by the nature and position of its substituents. The chlorine atom at C4 is an effective leaving group. The electron-withdrawing nature of the two ring nitrogens significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to them (C2, C4, and C6).

The alkyl groups at C2 (propyl) and C5 (methyl) also modulate the reactivity. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating character can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, their influence is often subtle and can be overshadowed by other factors.

Regioselectivity in Substitution Reactions

For monosubstituted chloropyrimidines like 4-Chloro-5-methyl-2-propylpyrimidine, the primary site of nucleophilic attack is the carbon atom bearing the chlorine leaving group. In cases where multiple leaving groups are present, the regioselectivity becomes a more complex issue. For example, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4-position. wuxiapptec.comstackexchange.com This preference is often attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho nitrogen.

The substituents on 4-Chloro-5-methyl-2-propylpyrimidine further influence the regioselectivity in potential subsequent reactions. The propyl group at C2 and the methyl group at C5 are not leaving groups, thus directing the SNAr reaction to the C4 position. The steric bulk of the C5-methyl group can influence the approach of the nucleophile to the C4 position. Studies on 5-substituted-2,4-dichloropyrimidines have shown that the nature of the nucleophile can sometimes overcome the inherent preference for C4 substitution, leading to C2 substitution. nih.gov

Computational studies using Quantum Mechanics (QM) can predict the most likely site of attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. wuxiapptec.com For many chloropyrimidines, the LUMO has the largest coefficient on the C4 and/or C2 carbon atoms, indicating these as the most electrophilic centers. stackexchange.com For 4-Chloro-5-methyl-2-propylpyrimidine, the primary substitution is expected at C4.

| Factor | Influence on 4-Chloro-5-methyl-2-propylpyrimidine | General Principle |

|---|---|---|

| Ring Nitrogens | Strongly activate the ring towards nucleophilic attack at C4. | Electron-withdrawing nature stabilizes the Meisenheimer complex. |

| C4-Chloro Group | Acts as the primary leaving group. | Good leaving group ability is essential for SNAr. |

| C2-Propyl Group | Weakly electron-donating, may slightly decrease reactivity. | Alkyl groups are generally weak activators for electrophilic substitution and deactivators for nucleophilic substitution. |

| C5-Methyl Group | Weakly electron-donating and can exert steric hindrance on the adjacent C4 position. wuxiapptec.com | Steric and electronic effects can modulate reaction rates and, in some cases, regioselectivity. wuxiapptec.com |

Electrophilic Aromatic Substitution (EAS) on Pyrimidine Derivatives

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging. The two electron-withdrawing nitrogen atoms significantly reduce the electron density of the ring, making it much less nucleophilic than benzene. researchgate.net Consequently, pyrimidine is often referred to as a π-deficient heterocycle.

For an electrophilic attack to occur, the pyrimidine ring typically needs to be substituted with strong electron-donating groups, such as amino or hydroxyl groups, which can increase the ring's electron density. researchgate.net In 4-Chloro-5-methyl-2-propylpyrimidine, the substituents are a halogen and two alkyl groups. While alkyl groups are weakly electron-donating, they are generally not sufficient to activate the ring for EAS under standard conditions. The chloro group is deactivating.

If EAS were to occur on 4-Chloro-5-methyl-2-propylpyrimidine, the most likely position for electrophilic attack would be C5. This is because it is the only position not directly adjacent to a ring nitrogen and is somewhat activated by the flanking alkyl groups. However, the deactivating effect of the ring nitrogens and the chloro group would likely make such a reaction require very harsh conditions, if it proceeds at all. In general, direct electrophilic substitution on pyrimidines without strong activating groups is not a common synthetic strategy. wikipedia.org

Functional Group Interconversions on the Pyrimidine Scaffold

Beyond substitution reactions on the ring itself, the substituents on 4-Chloro-5-methyl-2-propylpyrimidine can undergo various chemical transformations.

Displacement of the Chloro Group: The C4-chloro group can be replaced by a wide range of nucleophiles via SNAr reactions, as discussed in section 3.1. This is the most common functional group interconversion for this compound, allowing for the introduction of amines, alkoxides, thiolates, and other moieties.

Modification of the Propyl Group: The propyl group at C2 could potentially undergo oxidation at the benzylic-like position, although the pyrimidine ring is not as activating as a phenyl ring. Radical halogenation could also be a possibility under specific conditions.

Modification of the Methyl Group: The methyl group at C5 could also be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution.

Ring Transformations: Under certain conditions, the pyrimidine ring itself can be transformed. For instance, treatment with nucleophiles can sometimes lead to ring-opening and rearrangement to form other heterocyclic systems. nih.gov Recent research has demonstrated methods for the "skeletal editing" of pyrimidines, converting them into other heterocycles like pyrazoles. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving pyrimidine derivatives. Density Functional Theory (DFT) is a commonly employed method to calculate the geometries of reactants, transition states, and products, as well as their relative energies. researchgate.net

For SNAr reactions on 4-Chloro-5-methyl-2-propylpyrimidine, theoretical studies would focus on elucidating the structure of the Meisenheimer intermediate and the transition state leading to its formation. Calculations of the activation energy barrier for the nucleophilic attack would provide insights into the reaction kinetics.

Kinetic and Thermodynamic Reaction Profiles

The reaction profile for an SNAr reaction on 4-Chloro-5-methyl-2-propylpyrimidine would typically show a two-step mechanism:

Formation of the Meisenheimer complex: This is usually the rate-determining step and involves the attack of the nucleophile on the C4 position, leading to a high-energy transition state.

Departure of the leaving group: The chloride ion is expelled from the Meisenheimer complex to restore the aromaticity of the ring. This step generally has a low activation barrier.

The relative stability of the products versus the reactants determines the thermodynamics of the reaction. Most SNAr reactions on chloropyrimidines are thermodynamically favorable.

In situations where multiple products are possible, the reaction can be under either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. libretexts.org

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major one. libretexts.org

For 4-Chloro-5-methyl-2-propylpyrimidine, with a single leaving group, the primary consideration is the activation energy for the nucleophilic attack. Theoretical calculations can model this and predict how different nucleophiles will affect the reaction rate. A hypothetical reaction energy profile for an SNAr reaction is presented below.

| Parameter | Description | Expected Trend |

|---|---|---|

| ΔG‡ (Activation Energy) | The energy barrier for the formation of the Meisenheimer complex. | Lower for stronger nucleophiles. This is typically the rate-determining step. |

| ΔGrxn (Reaction Free Energy) | The overall free energy change of the reaction. | Generally negative (exergonic), indicating a thermodynamically favorable process. |

| Intermediate Stability | The stability of the Meisenheimer complex. | Stabilized by the electron-withdrawing nature of the ring nitrogens. |

Transition State Analysis

The transition state is a critical, high-energy intermediate state in a chemical reaction that dictates the reaction's kinetics and mechanism. For 4-Chloro-5-methyl-2-propylpyrimidine, understanding the transition state in its various reactions, particularly nucleophilic aromatic substitution (SNAr), is essential for predicting reactivity and product formation. Due to a lack of specific experimental or computational studies on 4-Chloro-5-methyl-2-propylpyrimidine, the following analysis is based on analogous 4-chloropyrimidine systems and established principles of computational chemistry.

The SNAr reaction at the C4 position of the pyrimidine ring is a key reaction pathway. This reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex, or a concerted mechanism where bond formation and bond breaking occur simultaneously. The transition state is the energy maximum along the reaction coordinate leading to or from this intermediate.

Computational studies on similar chloropyrimidine derivatives often employ quantum mechanics (QM) calculations to model the reaction pathway and characterize the transition state. These studies reveal that the regioselectivity of nucleophilic attack (i.e., at C2, C4, or C6) is highly sensitive to the nature and position of substituents on the pyrimidine ring. For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, the presence of electron-donating groups can alter this selectivity. wuxiapptec.com

In the case of 4-Chloro-5-methyl-2-propylpyrimidine, the methyl and propyl groups are weak electron-donating groups. Their influence on the transition state energy would be a key determinant of the molecule's reactivity. The transition state for a nucleophilic attack at the C4 position would involve the formation of a partial bond between the incoming nucleophile and the C4 carbon, and the simultaneous partial breaking of the C-Cl bond. The geometry of this transition state would be distorted from the planar pyrimidine ring, with the C4 carbon adopting a more sp3-like character.

The energy barrier to reach this transition state is a crucial factor. Differences in transition state energies, even of a few kcal/mol, can lead to significant differences in reaction rates and product distributions. wuxiapptec.com For instance, computational analyses of substituted 2,4-dichloropyrimidines have shown that the relative energies of the transition states for attack at C2 versus C4 can be finely tuned by substituents. wuxiapptec.com

Below is a hypothetical data table representing typical calculated parameters for the transition state of an SNAr reaction on a 4-chloropyrimidine analog, as specific data for 4-Chloro-5-methyl-2-propylpyrimidine is not available in the literature. This data is illustrative of the types of parameters obtained from computational studies.

Table 1: Representative Calculated Transition State Parameters for a Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine Analog

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The free energy difference between the reactants and the transition state. |

| C4-Nucleophile Bond Length | 1.8 - 2.2 Å | The partial bond being formed in the transition state. |

| C4-Cl Bond Length | 2.0 - 2.4 Å | The partial bond being broken in the transition state. |

Note: The data in this table is representative and based on computational studies of similar chloropyrimidine systems. It is not specific to 4-Chloro-5-methyl-2-propylpyrimidine.

Further detailed research, specifically computational modeling using methods like Density Functional Theory (DFT), would be required to accurately determine the transition state structures and energies for reactions involving 4-Chloro-5-methyl-2-propylpyrimidine. Such studies would provide valuable insights into its reactivity profile and guide the synthesis of its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Methyl 2 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4-Chloro-5-methyl-2-propylpyrimidine, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The expected signals for 4-Chloro-5-methyl-2-propylpyrimidine would correspond to the methyl group, the propyl chain protons, and the aromatic proton on the pyrimidine (B1678525) ring. The chemical shift (δ) of each signal, its integration (relative number of protons), and its multiplicity (splitting pattern) would provide crucial structural information.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyrimidine-H | ~8.5 | Singlet (s) |

| Propyl-CH₂ (α to ring) | ~2.8 | Triplet (t) |

| Propyl-CH₂ (β to ring) | ~1.7 | Sextet (sxt) |

| Propyl-CH₃ (γ to ring) | ~1.0 | Triplet (t) |

| Methyl-H (on ring) | ~2.3 | Singlet (s) |

Note: These are predicted values and may vary in an actual experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-Chloro-5-methyl-2-propylpyrimidine would give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly informative, indicating the influence of the chloro, methyl, and propyl substituents.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (C2) | ~170 |

| C-Cl (C4) | ~160 |

| C-CH₃ (C5) | ~130 |

| C-H (C6) | ~155 |

| Propyl-CH₂ (α) | ~35 |

| Propyl-CH₂ (β) | ~22 |

| Propyl-CH₃ (γ) | ~14 |

| Methyl-C (on ring) | ~15 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, showing the coupling between the different protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the propyl and methyl groups to the pyrimidine ring and for assigning the quaternary carbon atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-5-methyl-2-propylpyrimidine would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The pyrimidine ring vibrations are often strong in the Raman spectrum.

Predicted Vibrational Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| C=N, C=C stretch (ring) | 1600-1450 | IR, Raman |

| C-H bend | 1470-1350 | IR |

| C-Cl stretch | 800-600 | IR |

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry: Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 4-Chloro-5-methyl-2-propylpyrimidine, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₁ClN₂). The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. The fragmentation pattern would provide insights into the stability of different parts of the molecule and help to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Structures

Lack of Specific Data Hinders Detailed Spectroscopic Analysis of 4-Chloro-5-methyl-2-propylpyrimidine

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound 4-Chloro-5-methyl-2-propylpyrimidine is currently available in the public domain. This absence of dedicated research findings prevents a detailed analysis of its electronic transitions and the creation of a precise data table for its characteristic absorption maxima.

While direct spectral data for 4-Chloro-5-methyl-2-propylpyrimidine is not published, the general principles of UV-Vis spectroscopy as applied to related pyrimidine derivatives can offer a theoretical framework for understanding its potential electronic absorption properties. The electronic transitions in pyrimidine and its substituted analogues are primarily of the π → π* and n → π* types.

The pyrimidine ring, an aromatic heterocycle, possesses both π bonding and non-bonding (n) electrons associated with the nitrogen atoms. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The n → π* transitions are generally of lower intensity and involve the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital.

The substituents on the pyrimidine ring—a chloro group, a methyl group, and a propyl group—are expected to influence the energy of these transitions, and consequently, the wavelength of maximum absorption (λmax).

Chloro Group: As a halogen, the chloro group can exert both an inductive (-I) and a resonance (+R) effect. The lone pairs of electrons on the chlorine atom can participate in resonance with the pyrimidine ring, which would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

Methyl and Propyl Groups: These alkyl groups are electron-donating through an inductive effect (+I). This electron-donating nature generally leads to a slight bathochromic shift in the absorption bands of aromatic systems.

Based on studies of other substituted pyrimidines, it can be inferred that the UV-Vis spectrum of 4-Chloro-5-methyl-2-propylpyrimidine would likely exhibit characteristic absorption bands in the UV region. The n → π* transitions in pyrimidine itself are observed around 270 nm, and it is anticipated that the substituents in 4-Chloro-5-methyl-2-propylpyrimidine would cause shifts in this region. Similarly, the more intense π → π* transitions, which occur at shorter wavelengths for the parent pyrimidine, would also be influenced by the substituent effects.

Without experimental data, a precise quantitative analysis remains speculative. The following table provides a generalized expectation for the types of electronic transitions in 4-Chloro-5-methyl-2-propylpyrimidine, based on the known spectroscopy of related compounds.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π bonding to π anti-bonding | Shorter wavelength UV region | High |

| n → π | Non-bonding to π anti-bonding | Longer wavelength UV region | Low |

Further empirical research, including the synthesis and subsequent spectroscopic analysis of 4-Chloro-5-methyl-2-propylpyrimidine, is necessary to determine its precise UV-Vis absorption characteristics and to validate these theoretical considerations.

Computational Chemistry and Quantum Chemical Studies of 4 Chloro 5 Methyl 2 Propylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com It is widely used to investigate the properties of organic molecules, including pyrimidine (B1678525) derivatives. researchgate.netscielo.org.mx A typical DFT study of a molecule like 4-Chloro-5-methyl-2-propylpyrimidine would involve the following analyses.

Geometry Optimization and Equilibrium Structure Determination

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until the lowest energy conformation is found. researchgate.netresearchgate.net This process yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. For analogous pyrimidine compounds, studies have shown that theoretical calculations can predict these geometric parameters with a high degree of accuracy when compared to experimental data from techniques like X-ray crystallography. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

Local reactivity descriptors, often derived from Fukui functions, can be used to identify the most reactive sites within the molecule for specific types of reactions. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.govscielo.org.mx

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational method and provide a good match with experimental FT-IR spectra. nih.govscielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum of the molecule. nih.govresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods can be used to study electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles and can provide highly accurate results, though they are often more computationally demanding than DFT. mdpi.com Semi-empirical methods, which use parameters derived from experimental data, are faster but generally less accurate. These methods could be applied to 4-Chloro-5-methyl-2-propylpyrimidine to provide a comparative analysis of its electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 4-Chloro-5-methyl-2-propylpyrimidine over time. By simulating the motion of the atoms, MD can provide insights into the molecule's conformational flexibility, including the rotation of the propyl and methyl groups. Furthermore, MD simulations can be used to investigate how the molecule interacts with other molecules, such as solvents or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Principles for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach crucial in the fields of medicinal chemistry and drug design. The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. researchpublish.com For pyrimidine derivatives, including 4-Chloro-5-methyl-2-propylpyrimidine, QSAR studies aim to establish a robust mathematical correlation between the variations in their structural or physicochemical properties and their observed biological activities. rjpbr.com

The development of a QSAR model allows researchers to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency and selectivity. nih.gov This in-silico approach provides a cost-effective and time-efficient alternative to extensive laboratory screening. researchpublish.com The process involves creating a dataset of pyrimidine compounds with known activities, calculating various molecular descriptors that quantify their structural features, and then applying statistical methods to build a predictive model. This model, ideally, can elucidate which structural properties are most influential in determining the biological response, offering valuable insights for the rational design of novel pyrimidine-based therapeutic agents. nih.gov The reliability and predictive power of a QSAR model are rigorously assessed through various internal and external validation techniques to ensure its applicability for designing new compounds. nih.gov

Theoretical Descriptors and Predictive Modeling Methodologies

The foundation of any QSAR model is the numerical representation of molecular structure through theoretical descriptors. researchpublish.com For a compound such as 4-Chloro-5-methyl-2-propylpyrimidine, these descriptors can be calculated directly from its two-dimensional (2D) or three-dimensional (3D) structure using specialized software. These descriptors encode different aspects of chemical information and are broadly categorized into several classes.

Theoretical Descriptors:

The selection of appropriate descriptors is a critical step in QSAR modeling. A wide array of descriptors can be calculated, which are generally classified as follows:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, count of atoms, and number of rings.

Topological (2D) Descriptors: Calculated from the 2D representation of the molecule, these descriptors describe atomic connectivity and molecular branching. Examples include connectivity indices and topological polar surface area (TPSA).

Geometrical (3D) Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule, such as molecular volume and surface area.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), which is a key factor in how a drug is distributed in the body. nih.gov

The table below illustrates the types of descriptors that would be calculated for a QSAR study of pyrimidine derivatives.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Molecular composition and basic structural features. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices, TPSA | Atomic connectivity, molecular size, and polarity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic distribution, reactivity, and stability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeability. |

Predictive Modeling Methodologies:

Once descriptors are calculated for a series of pyrimidine derivatives, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable).

Multiple Linear Regression (MLR): MLR is a common method used to establish a linear relationship between the biological activity and two or more molecular descriptors. rjpbr.com The resulting equation provides a straightforward interpretation of how each descriptor influences the activity. The quality of an MLR model is often assessed by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). rjpbr.comnih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. rjpbr.com They are capable of modeling complex and non-linear relationships between molecular descriptors and biological activity, which often exist in biological systems. rjpbr.com ANNs can sometimes provide more accurate predictions than linear methods, especially for large and diverse datasets.

The following conceptual table demonstrates how data for a hypothetical QSAR study on a series of pyrimidine derivatives might be structured for analysis using these modeling techniques.

| Compound | Biological Activity (pIC50) | Molecular Weight | LogP | HOMO Energy (eV) | TPSA (Ų) |

| 4-Chloro-5-methyl-2-propylpyrimidine | Unknown | 170.64 | Calculated | Calculated | Calculated |

| Pyrimidine Analog 1 | 6.5 | 185.7 | 2.1 | -6.8 | 35.5 |

| Pyrimidine Analog 2 | 7.2 | 201.3 | 2.5 | -7.1 | 40.1 |

| Pyrimidine Analog 3 | 5.9 | 165.2 | 1.8 | -6.5 | 30.2 |

| ... | ... | ... | ... | ... | ... |

This structured data would then be used to train and validate an MLR or ANN model, with the ultimate goal of predicting the biological activity of new compounds like 4-Chloro-5-methyl-2-propylpyrimidine and guiding the synthesis of more effective derivatives.

Applications of 4 Chloro 5 Methyl 2 Propylpyrimidine As a Synthetic Intermediate and Chemical Probe

Role in Heterocyclic Synthesis and Scaffold Assembly

4-Chloro-5-methyl-2-propylpyrimidine serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active molecules, and the chloro substituent at the 4-position provides a reactive handle for further functionalization.

One of the primary applications of chloropyrimidines is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, at the C4-position. Such reactions are fundamental in the construction of more complex heterocyclic systems. For instance, the reaction of 4-chloropyrimidines with amines is a common strategy for the synthesis of aminopyrimidines, which are key components of many pharmaceutical agents.

Furthermore, 4-Chloro-5-methyl-2-propylpyrimidine can be utilized as a precursor for the synthesis of fused pyrimidine derivatives. nih.govjchr.org These bicyclic and polycyclic systems often exhibit enhanced biological activities compared to their monocyclic counterparts. The synthesis of these fused systems can be achieved through intramolecular cyclization reactions of appropriately substituted pyrimidine derivatives, which are readily accessible from 4-Chloro-5-methyl-2-propylpyrimidine.

The pyrimidine scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govacs.org By using 4-Chloro-5-methyl-2-propylpyrimidine as a starting material, chemists can assemble libraries of diverse pyrimidine-based compounds for drug discovery and chemical biology applications.

Precursor for Advanced Organic Transformations

The reactivity of the C-Cl bond in 4-Chloro-5-methyl-2-propylpyrimidine extends beyond simple nucleophilic substitution, making it a valuable precursor for a variety of advanced, transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between aryl or vinyl halides and boronic acids or their esters. Chloropyrimidines, including 4-Chloro-5-methyl-2-propylpyrimidine, are effective electrophilic partners in Suzuki-Miyaura couplings. acs.orgacs.orgmdpi.comnih.govresearchgate.net This reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyrimidine ring, leading to the synthesis of biaryl and heteroaryl-substituted pyrimidines. These products are of significant interest in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that is used to form C-N bonds. wikipedia.orglibretexts.org It provides a versatile method for the synthesis of arylamines from aryl halides and amines. 4-Chloro-5-methyl-2-propylpyrimidine can be efficiently coupled with a wide range of primary and secondary amines using this methodology, offering a more general and milder alternative to traditional methods for the synthesis of 4-aminopyrimidine derivatives. researchgate.netacs.orgpreprints.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to 4-Chloro-5-methyl-2-propylpyrimidine to introduce alkynyl moieties at the 4-position. The resulting alkynylpyrimidines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

| Reaction Type | Catalyst/Reagents | Bond Formed | Product Type |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (Amines, Alkoxides, Thiolates) | C-N, C-O, C-S | Substituted Pyrimidines |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic Acid/Ester | C-C | Aryl/Heteroaryl Pyrimidines |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Aminopyrimidines |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Alkyne | C-C (sp) | Alkynylpyrimidines |

Development of Chemical Probes for Investigating Molecular Processes

The pyrimidine scaffold is a key component in the design of chemical probes for studying various biological processes. Chemical probes are small molecules that are used to selectively interact with and modulate the function of a specific biological target, such as a protein or a nucleic acid. The versatility of 4-Chloro-5-methyl-2-propylpyrimidine as a synthetic intermediate makes it an attractive starting point for the development of such probes.

Pyrimidine derivatives have been successfully employed in the creation of fluorescent probes. For example, pyrimidine-based fluorescent organic nanoparticles have been developed for the detection of bacteria. rsc.org The modular synthesis of these probes, which often involves the functionalization of a pyrimidine core, can be facilitated by starting with a reactive intermediate like 4-Chloro-5-methyl-2-propylpyrimidine.

Furthermore, pyrimidine nucleoside analogues are utilized as chemical probes to study DNA replication and other cellular processes. nih.gov These molecules can be incorporated into DNA during synthesis and subsequently detected, providing a means to monitor cell proliferation. The synthesis of these modified nucleosides can involve the coupling of a functionalized pyrimidine, derivable from 4-Chloro-5-methyl-2-propylpyrimidine, with a sugar moiety.

The pyrimidine framework is also being explored in the development of probes to investigate and modulate protein-protein interactions (PPIs). nih.govacs.org PPIs are crucial for many cellular functions, and their dysregulation is implicated in numerous diseases. By elaborating the structure of 4-Chloro-5-methyl-2-propylpyrimidine through various chemical transformations, researchers can generate libraries of compounds to screen for modulators of specific PPIs.

Building Blocks for Complex Molecular Architectures

The pyrimidine ring is a fundamental building block found in a vast array of natural products and synthetic molecules with important biological activities. nih.govwikipedia.org 4-Chloro-5-methyl-2-propylpyrimidine, with its reactive chloro group, serves as an excellent starting material for the construction of these complex molecular architectures.

The ability to introduce diverse substituents at the 4-position through nucleophilic substitution and cross-coupling reactions allows for the systematic modification of the pyrimidine core. This is a key strategy in drug discovery, where the optimization of a lead compound often involves the synthesis of a series of analogues with different substituents.

Moreover, the pyrimidine ring can be incorporated into larger, more intricate molecular frameworks. For example, it can be a component of macrocycles, which are of interest for their unique conformational properties and potential to bind to challenging biological targets. The synthesis of such complex molecules often relies on the stepwise assembly of smaller building blocks, and 4-Chloro-5-methyl-2-propylpyrimidine can serve as a valuable synthon in these synthetic routes.

The development of novel synthetic methodologies that utilize pyrimidine-based building blocks is an active area of research. nih.gov The availability of versatile intermediates like 4-Chloro-5-methyl-2-propylpyrimidine is crucial for driving innovation in this field and enabling the synthesis of the next generation of complex, biologically active molecules.

Lack of Specific Research Data for 4-Chloro-5-methyl-2-propylpyrimidine Precludes Detailed Analysis of Molecular Interactions

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. The specific subsections, including enzyme binding mechanisms, receptor-ligand interactions, nucleic acid binding, molecular docking, and protein-ligand interaction fingerprinting for this particular compound, cannot be addressed due to the absence of published research findings.

General principles of how pyrimidine-containing compounds interact with biological targets can be discussed, but any such discussion would be hypothetical and not based on direct evidence for 4-Chloro-5-methyl-2-propylpyrimidine. To maintain scientific accuracy and adhere to the strict constraints of the user's request, which focuses solely on this specific compound, the generation of the article as outlined is not feasible at this time.

Further research and publication of in vitro and computational studies are necessary to elucidate the specific molecular interactions of 4-Chloro-5-methyl-2-propylpyrimidine and to provide the data required to populate the requested sections and subsections.

Investigations of Molecular Interactions in Non Human Biological Systems Mechanistic Focus

Metabolite Profiling and Pathway Analysis in Non-Human Biological Contexts

Phase I metabolism of 4-Chloro-5-methyl-2-propylpyrimidine likely involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. longdom.orgnih.gov Key transformations may include hydroxylation of the propyl side chain, oxidation of the methyl group, and dehalogenation of the chlorine atom. A significant metabolic reaction for similar chlorinated pyrimidine (B1678525) derivatives is oxidative dechlorination, a process mediated by CYP enzymes, particularly from the CYP3A family. nih.gov N-dealkylation is another potential metabolic route for pyrimidine derivatives. nih.gov

Following Phase I reactions, the resulting metabolites, which are more polar, are expected to undergo Phase II conjugation reactions. longdom.org This can include the attachment of endogenous molecules like glutathione (B108866), facilitating their excretion from the body. nih.govresearchgate.net The general catabolism of pyrimidines ultimately leads to their breakdown into smaller, readily excretable molecules such as carbon dioxide, water, and urea. wikipedia.org

The potential metabolites of 4-Chloro-5-methyl-2-propylpyrimidine, based on these inferred pathways, are detailed in the table below.

Interactive Data Table: Potential Metabolites of 4-Chloro-5-methyl-2-propylpyrimidine

| Metabolite Name | Potential Metabolic Pathway | Phase of Metabolism |

| 4-Hydroxy-5-methyl-2-propylpyrimidine | Oxidative Dechlorination | Phase I |

| 4-Chloro-5-(hydroxymethyl)-2-propylpyrimidine | Methyl Group Oxidation | Phase I |

| 4-Chloro-5-methyl-2-(1-hydroxypropyl)pyrimidine | Propyl Chain Hydroxylation | Phase I |

| 4-Chloro-5-methyl-2-(2-hydroxypropyl)pyrimidine | Propyl Chain Hydroxylation | Phase I |

| 4-Chloro-5-methyl-2-(3-hydroxypropyl)pyrimidine | Propyl Chain Hydroxylation | Phase I |

| Glutathione conjugate of 4-Chloro-5-methyl-2-propylpyrimidine | Glutathione Conjugation | Phase II |

The proposed metabolic pathway begins with the initial biotransformation of the parent compound through various oxidative reactions. The propyl side chain is susceptible to hydroxylation at different positions, leading to a variety of alcohol metabolites. Concurrently, the methyl group can be oxidized to a hydroxymethyl group. A key transformation for chlorinated pyrimidines is the replacement of the chlorine atom with a hydroxyl group, a process known as oxidative dechlorination. nih.gov These Phase I metabolites can then be conjugated with glutathione to form more water-soluble compounds for elimination.

It is important to note that this metabolic profile and pathway analysis is predictive and based on the metabolism of similar compounds. Further empirical studies are necessary to definitively identify the metabolites and elucidate the precise metabolic fate of 4-Chloro-5-methyl-2-propylpyrimidine in non-human biological systems.

Emerging Research Directions and Future Perspectives in Pyrimidine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, and pyrimidine research is no exception. These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for complex pyrimidine derivatives. preprints.orgnih.govresearchgate.net

Machine learning algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of novel reactions with increasing accuracy. rjptonline.orgacs.orgresearchgate.net For instance, a neural network could be trained to predict the most likely product of a reaction involving a substituted pyrimidine, given a set of reactants and conditions. This predictive power can save significant time and resources by reducing the need for trial-and-error experimentation in the laboratory. preprints.org

Deep learning models, such as graph neural networks and transformers, are particularly well-suited for modeling molecular structures and predicting their reactivity. preprints.org These models can learn the intricate relationships between a molecule's structure and its chemical behavior, enabling more accurate predictions of reaction outcomes and the identification of optimal reaction conditions, such as temperature, solvent, and catalyst choice. preprints.orgrjptonline.org The application of such models could significantly streamline the synthesis of complex pyrimidines.

| Application Area | AI/ML Technique | Potential Impact on Pyrimidine Research |

|---|---|---|

| Reaction Outcome Prediction | Supervised and Unsupervised Learning, Neural Networks | Predicts success rates and optimal conditions for pyrimidine synthesis. rjptonline.org |

| Retrosynthetic Analysis | Graph Neural Networks, Transformers | Generates novel and efficient synthetic routes to target pyrimidine molecules. acs.orgatomfair.com |

| Catalyst Discovery | Machine Learning Models | Identifies novel catalysts for specific pyrimidine functionalization reactions. |

| High-Throughput Screening | Predictive Models | Simulates and prioritizes reactions for physical synthesis, enhancing efficiency. preprints.org |

Flow Chemistry and Continuous Processing for Pyrimidine Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis methods. In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This technology offers numerous advantages for the synthesis of pyrimidine derivatives, including improved safety, higher yields, and greater scalability. nih.gov

The ability to precisely control reaction conditions in a flow system can lead to cleaner reactions with fewer byproducts. researchgate.net This is particularly advantageous for the synthesis of highly functionalized pyrimidines, where side reactions can be a significant issue in batch processing. Furthermore, the small reactor volumes used in flow chemistry enhance safety, especially when dealing with highly reactive or hazardous reagents.

| Advantage | Description | Relevance to Pyrimidine Derivatives |

|---|---|---|

| Enhanced Safety | Small reaction volumes and better heat dissipation minimize risks. | Crucial when using energetic or toxic reagents in pyrimidine synthesis. |

| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side products. | Beneficial for producing highly pure, functionalized pyrimidines. |

| Scalability | Production can be scaled up by running the system for longer periods. | Facilitates the large-scale production of pharmaceutically relevant pyrimidines. |

| Automation and Integration | Amenable to automated control and integration into multi-step syntheses. nih.gov | Enables the rapid and efficient synthesis of complex pyrimidine-based molecules. |

Development of Novel Catalytic Systems for Pyrimidine Functionalization

Catalysis plays a central role in modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation in pyrimidine chemistry. Researchers are continuously exploring new catalysts to enable more efficient and selective functionalization of the pyrimidine ring.

Transition-metal catalysis, particularly with palladium, has been instrumental in the development of C-H functionalization reactions. nih.govrsc.org These reactions allow for the direct introduction of new functional groups onto the pyrimidine core without the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes. researchgate.net For example, palladium-catalyzed C-H arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amines have been reported. rsc.org

In addition to transition metals, organocatalysis and photocatalysis are emerging as powerful tools for pyrimidine functionalization. Organocatalysts, which are small organic molecules, can promote a wide range of transformations with high enantioselectivity. Photocatalysis, which utilizes light to drive chemical reactions, offers unique opportunities for accessing novel reaction pathways that are not possible with traditional thermal methods.